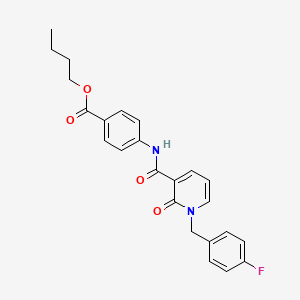

Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

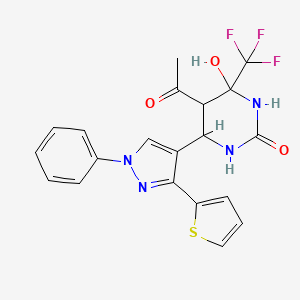

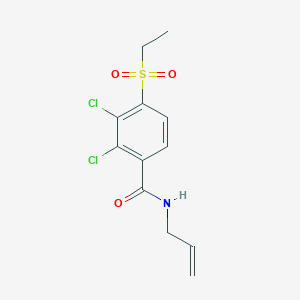

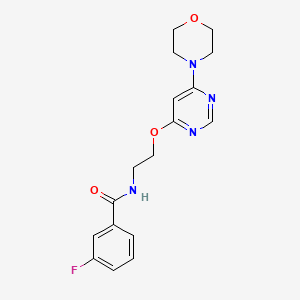

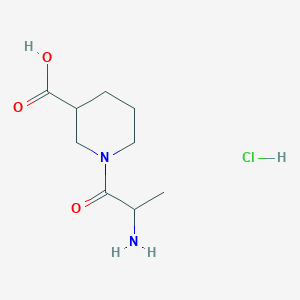

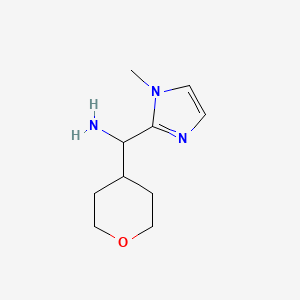

The compound contains a benzene ring, which is a cyclic compound with alternating double bonds. It also contains a butyl group (a four-carbon alkyl group), a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group), and a 2-oxo-1,2-dihydropyridine-3-carboxamido group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene and pyridine rings would contribute to the compound’s aromaticity, while the fluorobenzyl group would likely influence its reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the benzene and pyridine rings, as well as the fluorobenzyl group. The benzylic position (the carbon adjacent to the benzene ring) is often particularly reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene and pyridine rings could contribute to its aromaticity and potentially its solubility .Aplicaciones Científicas De Investigación

Lithium-Ion Batteries (LIBs) Enhancement

The electrochemical performance of LIBs often suffers from sluggish interfacial kinetics. However, FBCN, with its steric hindrance and weak Lewis basic center, can be used to construct a bulky coordination structure with Li⁺ ions. This design weakens ion–dipole interactions (Li⁺–solvents) while promoting coulombic attraction (Li⁺–anions). As a result, FBCN reduces the interfacial barrier, leading to improved rate performance in LIBs .

Benzylic Position Reactions

The presence of a benzene ring in FBCN allows for resonance stabilization of the benzylic carbocation. Consequently, substitution reactions occur preferentially at the benzylic position due to this resonance stabilization. Understanding these reactions is crucial for organic synthesis and functionalization .

Dielectric Properties in Epoxy Thermosets

FBCN can be modified to create compounds like benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO) . Investigating the effect of the fluorine atom in BFPPO on dielectric properties provides insights into materials science and polymer engineering. The 1H NMR, 31P NMR, and MS spectra of related compounds can be studied for further applications .

Propiedades

IUPAC Name |

butyl 4-[[1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O4/c1-2-3-15-31-24(30)18-8-12-20(13-9-18)26-22(28)21-5-4-14-27(23(21)29)16-17-6-10-19(25)11-7-17/h4-14H,2-3,15-16H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQADZSRJVDPAJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide](/img/structure/B2357885.png)

![4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide](/img/structure/B2357891.png)

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)

![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)

![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)

![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)

![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)